Home > Products > Screening Compounds P27976 > 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine
3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine - 884340-12-9

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-3195284
CAS Number: 884340-12-9
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a chemical compound classified as a pyrazole derivative. This compound features a tert-butyl group, a pyridin-4-yl moiety, and an amine functional group attached to the pyrazole ring. Pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.

Source

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under acidic or basic conditions. The resulting product is often purified using recrystallization or chromatography techniques .

Classification

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their pharmacological properties. Pyrazoles can exhibit a range of biological activities, making them valuable in drug design and development .

Synthesis Analysis

Methods

The synthesis of 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine generally involves:

  1. Reactants: tert-butyl hydrazine and pyridin-4-ylmethyl ketone.
  2. Reaction Conditions: The reaction can be conducted under acidic or basic conditions, leading to the formation of an intermediate hydrazone.
  3. Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Technical Details

The synthesis may utilize continuous flow reactors in industrial settings to enhance yield and efficiency compared to traditional batch processes. This method allows for better control over reaction parameters and improved safety profiles.

Molecular Structure Analysis

Structure

The molecular structure of 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine consists of:

  • A pyrazole ring with an amine group at one position.
  • A tert-butyl group attached to the pyrazole ring.
  • A pyridin-4-yl group connected via a methylene bridge.

Data

The molecular formula is C13H16N4C_{13}H_{16}N_{4}, with a molecular weight of approximately 232.29 g/mol. The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions can yield corresponding amines or hydrazines.
  3. Substitution: Nucleophilic substitution reactions may occur, replacing the tert-butyl or pyridin-4-ylmethyl groups with other functional groups.

Common Reagents and Conditions

For these reactions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are often used under basic conditions .
Mechanism of Action

The mechanism of action for 3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interactions with specific molecular targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate access.
  2. Receptor Interaction: It can modulate signaling pathways related to inflammation or cell proliferation by interacting with cellular receptors .
Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature, with melting points varying based on purity and synthesis methods. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles and nucleophiles due to the presence of the amine functional group.

Characterization techniques such as Infrared Spectroscopy (IR), NMR, and UV-visible spectroscopy provide insights into its functional groups and molecular interactions .

Applications

3-(tert-butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential anti-inflammatory and anti-cancer effects.
  2. Biological Research: Used in studies focusing on enzyme inhibition and receptor binding assays.
  3. Industrial Applications: Serves as an intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

This compound's diverse applications highlight its importance in both academic research and industrial chemistry, making it a subject of ongoing study in various fields.

Introduction to the Significance of 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine in Medicinal Chemistry

Structural Classification within the Pyrazolylamine Pharmacophore

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 884340-12-9) exemplifies a strategically designed N-heterocyclic scaffold combining pyrazole and pyridine rings with a critical amine functionality at C5. Its molecular formula (C₁₂H₁₆N₄; MW: 216.28 g/mol) features three key structural domains:

  • Pyrazole Core: A 1,2-diazole ring providing planar geometry and π-electron density for target engagement. The tert-butyl substituent at C3 imposes significant steric bulk and enhances lipophilicity (predicted LogP ≈ 2.1) [1] [6].
  • Pyridinyl N-Linkage: A pyridin-4-yl group at N1 introduces a hydrogen bond acceptor and modulates electron distribution across the system. This moiety enables π-π stacking interactions within biological targets [4] [8].
  • C5-Amino Group: A primary amine (–NH₂) exhibiting both hydrogen bond donor/acceptor capabilities and protonation potential (predicted pKa ≈ 3.15), crucial for forming salt bridges or coordinating metal ions in enzymatic pockets [1].

Table 1: Key Molecular Descriptors of 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

PropertyValueMethod/Note
Molecular FormulaC₁₂H₁₆N₄Confirmed via HRMS [2]
Molecular Weight216.28 g/molCalculated exactly
SMILESCC(C)(C)C1=CC(N)=NN1C2=CC=NC=C2Canonical representation [6]
Hydrogen Bond Acceptors4Pyridine N, pyrazole N, amine N
Hydrogen Bond Donors1Primary amine (-NH₂)
Predicted Boiling Point385.2 ± 37.0 °CComputational estimate [1]
Predicted Density1.14 ± 0.1 g/cm³Computational estimate [1]

The molecule’s conformational flexibility is constrained by the direct pyrazole-pyridine linkage, promoting a coplanar orientation that optimizes target binding. NMR analyses of analogs reveal distinct chemical shifts for the pyrazole H4 proton (δ ~5.7–6.0 ppm), confirming electron delocalization across the system [2] [3].

Rationale for Targeting Kinase Domains with Pyridinylpyrazole Scaffolds

This scaffold demonstrates pronounced affinity for kinase ATP-binding sites due to its ability to mimic purine interactions:

  • Hinge Region Binding: The pyridine nitrogen and pyrazole N2 atom engage in bidirectional hydrogen bonding with kinase hinge residues (e.g., Met793 in EGFR, Glu170 in PDGFR), acting as adenine isosteres [8].
  • Steric Occupancy: The tert-butyl group occupies a hydrophobic cleft adjacent to the ATP pocket, enhancing selectivity by exploiting size variations among kinases. This moiety reduces off-target effects compared to smaller alkyl substituents [7] .
  • Solubility-Permeability Balance: Despite moderate hydrophobicity (cLogP ~2.5), the basic pyridine nitrogen enhances water solubility at physiological pH, facilitating cell membrane penetration – a critical feature for intracellular kinase inhibitors [1] [6].

Table 2: Kinase Targets of Pyridinylpyrazole-Based Analogues

Biological TargetCompound ExampleReported ActivityTherapeutic Area
PDGFRβPyrazole-sulfonamide hybrids [2]IC₅₀ < 1 μMSolid tumors, angiogenesis
BRAF V600EEncorafenib [2]Approved inhibitorMelanoma, colorectal cancer
COX-2Celecoxib [2]Approved anti-inflammatoryInflammation, pain
FLT3Pyrazolylurea derivatives [8]Submicromolar inhibitionAcute myeloid leukemia

Synthetic modifications at the C5-amine position generate diverse pharmacophores: Sulfonylation (e.g., N-tosyl derivatives) enhances kinase selectivity, while reductive amination introduces solubilizing groups (e.g., 4-methoxybenzyl) without compromising target engagement [2] [3] [5]. These strategies underscore the scaffold’s role in addressing kinase plasticity and resistance mutations.

Historical Context and Emergence as a Privileged Structure

The pyrazolylamine scaffold emerged prominently in the early 2000s, with 884340-12-9 first documented in chemical databases circa 2007. Its development parallels key milestones:

  • 2000s: Identification of pyrazole-based COX-2 inhibitors (Celecoxib) validated the core’s capacity for high-affinity protein interactions. Subsequent derivatization focused on C3/C5 substitutions to optimize pharmacokinetics [2].
  • 2010–2020: Expansion into oncology targeted N-sulfonylated pyrazoles, exemplified by derivatives showing potent activity against leukemia cell lines (U937; GI₅₀ = 1.7 μM) and colon cancers (HCT-116; IC₅₀ = 25.01 μM) [2]. The tert-butyl/pyridin-4-yl combination became prevalent due to improved metabolic stability over phenyl analogs .
  • Post-2020: Recognition as a "privileged structure" based on its modularity in generating kinase inhibitors, chemosensors, and antibacterial agents. Over 30 patents since 2020 incorporate this scaffold, particularly in PDGFR/VEGFR inhibitors for angiogenesis suppression [8].

Table 3: Evolution of Pyrazolylamine-Based Drug Candidates

Time PeriodTherapeutic FocusKey Compound ExamplesStructural Innovations
1995–2005InflammationCelecoxib, DeracoxibAryl sulfonamide at C1/C5
2005–2015Infectious DiseasesSulfaphenazoleHeteroaryl sulfonamide
2015–PresentOncology Kinase TargetsEncorafenib, Pyrazolo-sulfonamides [2]tert-Butyl at C3; Pyridinyl at N1
2020–PresentTargeted Cancer TherapyProdrugs with hydroxymethyl linkers [8]Bioconjugatable handles at C4 position

The scaffold’s versatility is further evidenced by its synthesis from accessible building blocks: 4-Hydrazinylpyridine and pivaloylacetonitrile undergo acid-catalyzed cyclization, enabling large-scale production (>88% yield) for high-throughput screening campaigns [1] [6].

Statement of Research Objectives for 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Current research prioritizes four objectives to exploit this scaffold’s full potential:

  • Kinase Selectivity Optimization: Systematically modify the C5-amine to generate sulfonamide, carboxamide, or urea derivatives targeting resistant kinase mutants (e.g., EGFR T790M, BRAF G469A). Computational docking suggests N-substitution modulates affinity for gatekeeper residues [2] [8].
  • Solubility-Enhancing Prodrugs: Develop bioreversible prodrugs (e.g., phosphate esters, amino acid conjugates) attached via the pyridine nitrogen or C5-amine to address limited aqueous solubility (predicted ~0.1 mg/mL). In vitro models indicate 4-methoxybenzyl derivatives increase bioavailability by 3-fold [3] [5].
  • Polypharmacology Approaches: Design hybrid molecules linking this scaffold to HDAC inhibitors or microtubule disruptors via cleavable linkers. Preliminary data show synergistic effects in pancreatic cancer models when co-targeting PDGFR and histone deacetylation [7] [8].
  • Synthetic Methodology Expansion: Establish efficient C–H functionalization protocols at pyrazole C4 to introduce halogen handles (–Br, –I) for late-stage diversification via cross-coupling. Current routes rely on pre-functionalized hydrazines, limiting structural diversity [1] .

These objectives underscore the scaffold’s centrality in developing next-generation targeted therapies, particularly for oncology indications where kinase polypharmacology is advantageous.

Table 4: Core Research Objectives and Experimental Strategies

Research ObjectiveExperimental StrategyExpected Outcome
Enhance kinase selectivity profilesStructure-based design of C5-sulfonamides>50-fold selectivity for PDGFR vs. ABL
Overcome solubility limitationsSynthesis of lysine prodrugs at C5-amineAqueous solubility ≥5 mg/mL at pH 7.4
Enable polypharmacological targetingHuisgen cycloaddition to append azide-functionalized warheadsDual PDGFR/HDAC inhibitors (IC₅₀ < 100 nM)
Expand synthetic diversificationPd-catalyzed C–H iodination at pyrazole C4Library of >50 analogs for SAR exploration

Properties

CAS Number

884340-12-9

Product Name

3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine

IUPAC Name

5-tert-butyl-2-pyridin-4-ylpyrazol-3-amine

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-12(2,3)10-8-11(13)16(15-10)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3

InChI Key

JFKPRGAXIHXMIM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.